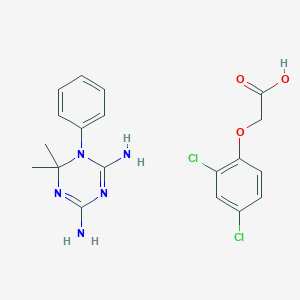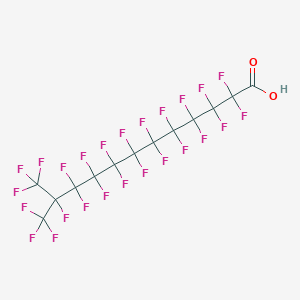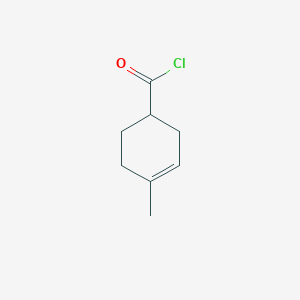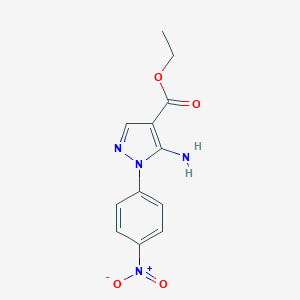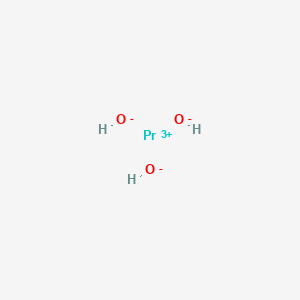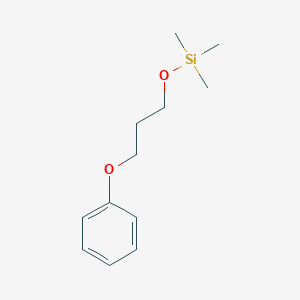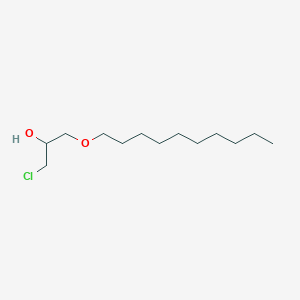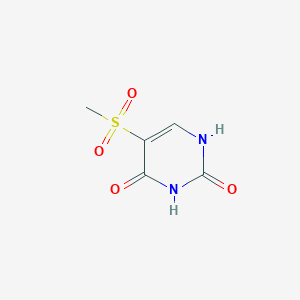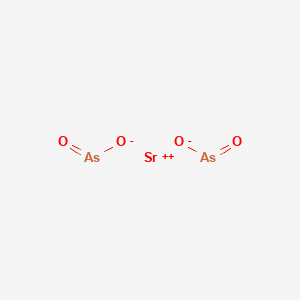
3,5-Hexadien-2-one, 3-methyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied.
Mecanismo De Acción
The mechanism of action of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is not fully understood. However, it has been suggested that this compound may act as an electrophile, reacting with nucleophiles such as thiols and amines. It has also been suggested that this compound may have antioxidant properties, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Hexadien-2-one, 3-methyl-6-phenyl- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, providing researchers with flexibility in their experimental design. However, one of the limitations of using this compound is its potential toxicity. This compound can react with nucleophiles, which may lead to the formation of toxic byproducts.
Direcciones Futuras
There are several future directions for the study of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of this compound's mechanism of action, which may lead to the development of new drugs and materials. Additionally, the study of this compound's toxicity and potential side effects may lead to the development of safer experimental protocols.
Métodos De Síntesis
The synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be achieved using different methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the α,β-unsaturated ketone. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester to form an α,β-unsaturated ketone.
Aplicaciones Científicas De Investigación
3,5-Hexadien-2-one, 3-methyl-6-phenyl- has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound has been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of new materials, such as polymers and dendrimers.
Propiedades
Número CAS |
19520-38-8 |
|---|---|
Nombre del producto |
3,5-Hexadien-2-one, 3-methyl-6-phenyl- |
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-methyl-6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3 |
Clave InChI |
CGIJXXFGNLODHX-JMQWPVDRSA-N |
SMILES isomérico |
C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |
SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
SMILES canónico |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
Otros números CAS |
19520-38-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




